N-(4-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-3-25-14-8-6-13(7-9-14)19-15(23)11-26-17-20-16-12(2)5-4-10-22(16)18(24)21-17/h4-10H,3,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBJCCOWOODLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis typically involves coupling the ethoxyphenyl acetamide moiety with the pyridotriazine-sulfanyl intermediate. Key steps include:
- Thioether formation : Reaction of a pyridotriazinone derivative with a mercaptoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during sulfanyl group incorporation .
- Critical parameters : Temperature (>70°C improves thiol nucleophilicity), solvent polarity (DMF enhances solubility of intermediates), and catalyst choice (e.g., Pd-based catalysts for coupling reactions) .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Thioether linkage | K₂CO₃, DMF, 80°C | 60–75% | Competing oxidation of –SH group |
| Final coupling | Pd(PPh₃)₄, THF, reflux | 45–55% | Purification of polar by-products |
Q. How is structural integrity confirmed post-synthesis?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxy group at δ 1.35 ppm for –OCH₂CH₃; pyridotriazine carbonyl at δ 165–170 ppm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 427.12) and fragments (e.g., cleavage at sulfanyl bond) .
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between pyridotriazine and ethoxyphenyl planes) .
Q. What analytical techniques monitor reaction progress and purity?
- Methodological Answer :
- TLC : Silica gel plates (hexane:EtOAc 3:1) track intermediates; Rf values <0.3 indicate polar by-products .
- HPLC : C18 columns (acetonitrile/water gradient) quantify purity (>95% required for biological assays) .
Advanced Research Questions
Q. How do substituent variations impact biological activity (SAR)?
- Methodological Answer :
- Ethoxy vs. methoxy groups : Ethoxy enhances lipophilicity (logP +0.5), improving membrane permeability in cellular assays .
- Pyridotriazine core modifications : 9-Methyl substitution reduces metabolic degradation (t₁/₂ increases from 2.1 to 4.7 hours in microsomal assays) .
- Data Table :
| Substituent | Biological Activity (IC₅₀, μM) | logP | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| 9-Methyl | 0.45 (kinase inhibition) | 3.2 | 4.7 |
| 9-H | 1.8 | 2.7 | 2.1 |
| 4-Ethoxyphenyl | 0.67 (apoptosis induction) | 3.5 | 3.9 |
Q. How can computational methods predict reactivity or binding modes?
- Methodological Answer :
- Docking studies : AutoDock Vina models interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Asp86 and hydrophobic packing with Leu49) .
- DFT calculations : Predict sulfanyl group nucleophilicity (Fukui indices >0.25 indicate susceptibility to electrophilic attack) .
Q. How to resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Assay variability : Compare cell lines (e.g., IC₅₀ of 0.45 μM in HeLa vs. 1.2 μM in MCF-7 due to differential expression of target kinases) .
- Solubility effects : Use DMSO stock concentrations <0.1% to avoid artificial inhibition in enzymatic assays .
Q. What is the role of solvent polarity in reaction pathway divergence?
- Methodological Answer :
- Polar aprotic solvents (DMF) : Stabilize transition states in SN2 mechanisms (e.g., sulfanyl bond formation) .
- Non-polar solvents (toluene) : Favor elimination by-products in high-temperature reactions .
Q. How do crystal structure analyses inform drug design?
- Methodological Answer :
- Conformational rigidity : X-ray data show restricted rotation of the ethoxyphenyl group, reducing entropic penalties during target binding .
- Hydrogen-bond networks : Interactions between the pyridotriazine carbonyl and conserved water molecules in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
